2-(4-Ethenylbenzene-1-sulfonyl)ethan-1-ol
Description
Properties
CAS No. |
700870-27-5 |
|---|---|
Molecular Formula |
C10H12O3S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
2-(4-ethenylphenyl)sulfonylethanol |
InChI |
InChI=1S/C10H12O3S/c1-2-9-3-5-10(6-4-9)14(12,13)8-7-11/h2-6,11H,1,7-8H2 |
InChI Key |
BGYOODZFEGMEQX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)S(=O)(=O)CCO |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 2 4 Ethenylbenzene 1 Sulfonyl Ethan 1 Ol
Strategic Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of 2-(4-ethenylbenzene-1-sulfonyl)ethan-1-ol suggests several potential disconnection points. The most logical disconnection is at the sulfur-carbon bond between the sulfonyl group and the ethyl alcohol moiety. This approach identifies two primary precursors: a 4-ethenylbenzene sulfonyl derivative and a two-carbon unit containing a hydroxyl group.
The key precursor for the aromatic portion is 4-vinylbenzenesulfonyl chloride. lookchem.comcymitquimica.com This compound is a well-established reagent in organic synthesis and polymer science. It possesses the necessary vinyl group for polymerization and a reactive sulfonyl chloride group for nucleophilic substitution. The second key precursor is ethylene (B1197577) glycol, which can provide the 2-hydroxyethyl moiety.
An alternative retrosynthetic approach involves the disconnection of the aryl-sulfur bond. This would necessitate the synthesis of a pre-formed 2-(phenylsulfonyl)ethan-1-ol derivative, followed by the introduction of the vinyl group onto the benzene (B151609) ring. While feasible, this route is generally more complex than the convergent approach of coupling the two key precursors.
Application of Sustainable and Green Chemistry Principles in Synthesis
While specific studies on the green synthesis of 2-(4-ethenylbenzene-1-sulfonyl)ethan-1-ol are not prevalent, general principles of green chemistry can be applied. The use of a modified polyol method, which employs a mixture of ethylene glycol and water as a solvent system, has been shown to be effective in the synthesis of other functional materials and could potentially be adapted for this synthesis. rsc.org This approach can reduce the reliance on volatile organic solvents. Furthermore, exploring catalytic methods for the sulfonylation step could minimize waste and improve atom economy.
Investigation of Diastereo- and Enantioselective Synthesis (if applicable)
As previously mentioned, the target molecule is achiral, meaning it does not have non-superimposable mirror images (enantiomers) or stereoisomers that are not mirror images (diastereomers). Consequently, diastereo- and enantioselective synthesis strategies are not applicable to the preparation of 2-(4-ethenylbenzene-1-sulfonyl)ethan-1-ol.
Iii. Reaction Chemistry of 2 4 Ethenylbenzene 1 Sulfonyl Ethan 1 Ol
Reactivity Profiles of the Ethenyl Group.
The ethenyl group, attached to the benzene (B151609) ring, imparts reactivity characteristic of styrenic compounds. Its susceptibility to addition reactions is significantly influenced by the strongly electron-withdrawing sulfonyl group.
The double bond of the ethenyl group is susceptible to attack by electrophiles. In a typical electrophilic addition reaction, the pi electrons of the double bond act as a nucleophile, attacking an electrophilic species. youtube.com This results in the formation of a carbocation intermediate, which is subsequently attacked by a nucleophile to yield the final addition product. libretexts.org For styrenic systems, the stability of the resulting benzylic carbocation plays a crucial role in the reaction's regioselectivity.
However, the presence of the para-sulfonyl group significantly deactivates the benzene ring and, by extension, the ethenyl group towards electrophilic attack. quora.com The sulfonyl group is a powerful electron-withdrawing group, reducing the electron density of the pi system and making it less nucleophilic. stackexchange.com While reactions with strong electrophiles may still proceed, they are generally slower compared to unsubstituted styrene (B11656). The addition of a protic acid, such as HBr, would be expected to follow Markovnikov's rule, with the proton adding to the terminal carbon of the ethenyl group to form the more stable benzylic carbocation. The subsequent attack by the bromide ion would then yield the corresponding 1-bromoethyl derivative.
It is important to note that the aromatic ring of benzene itself is highly stable and generally unreactive towards electrophilic addition due to its aromaticity. libretexts.org Reactions typically occur at the vinyl substituent, leaving the aromatic ring intact. youtube.com
The ethenyl group of 2-(4-ethenylbenzene-1-sulfonyl)ethan-1-ol can readily undergo free-radical polymerization. This process is typically initiated by a radical species, which adds to the double bond of the styrene monomer. This creates a new radical species, which can then react with subsequent monomers in a chain reaction, leading to the formation of a polystyrene derivative. mdpi.com
The polymerization of styrenic monomers can be controlled to produce polymers with specific properties. Techniques such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization have been successfully applied to styrenic monomers bearing sulfonium (B1226848) salts, which are structurally related to the subject compound. rsc.orgresearchgate.net These controlled radical polymerization methods allow for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. rsc.orgresearchgate.net For instance, RAFT polymerization of a styrenic sulfonium salt monomer has been shown to proceed to high conversion rates (>85% within 5 hours) and yield polymers with dispersities around 1.15. rsc.orgresearchgate.net
The presence of sulfonic acid groups has also been shown to influence the radical polymerization of styrene, leading to polystyrenes with narrow or bimodal polydispersity and ultrahigh molecular weight at accelerated polymerization rates. researchgate.net
While alkenes are typically electron-rich and react with electrophiles, the strong electron-withdrawing nature of the para-sulfonyl group can render the ethenyl group susceptible to nucleophilic attack, particularly in Michael-type or conjugate addition reactions. The sulfonyl group delocalizes electron density from the double bond, creating a partial positive charge on the beta-carbon, making it an electrophilic center.
For a nucleophilic aromatic substitution to occur on the ring itself, very specific conditions are required, including the presence of a good leaving group and strong electron-withdrawing groups positioned ortho or para to it. masterorganicchemistry.comlibretexts.org In the case of 2-(4-ethenylbenzene-1-sulfonyl)ethan-1-ol, the focus of nucleophilic attack would more likely be the activated ethenyl group rather than the aromatic ring.
The rate of nucleophilic aromatic substitution reactions is significantly accelerated by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com This principle can be extended to the reactivity of the ethenyl substituent. The presence of electron-withdrawing groups at the α-position of styrene derivatives has been shown to facilitate nucleophilic aromatic fluorination on the ring. snmjournals.org
Chemical Transformations Involving the Sulfonyl Group.
The sulfonyl group is a robust functional group, but it can undergo specific chemical transformations. Its primary influence on the molecule's reactivity stems from its strong electron-withdrawing character.
The carbon-sulfur bonds in sulfones are generally stable. However, they can be cleaved under reductive conditions. wikipedia.org Reductive desulfonylation can lead to the replacement of the sulfonyl group with hydrogen or result in the formation of an olefin, as seen in the Julia olefination. wikipedia.org The cleavage typically proceeds via an electron transfer to the sulfone, followed by fragmentation to a sulfinate anion and the more stable organic radical. wikipedia.org
Hydrolytic cleavage of sulfonamides, which contain a sulfur-nitrogen bond, has been observed, particularly in the presence of catalysts like ceria nanoparticles. nih.gov This can result in the cleavage of S-N, C-N, and C-S bonds. While the subject molecule is a sulfone and not a sulfonamide, this highlights the potential for cleavage of the sulfonyl moiety under specific hydrolytic conditions. The cleavage of sulfonimides to sulfonamides can also be achieved electrochemically with high chemoselectivity. nih.gov Furthermore, sulfonyl groups can be used as blocking groups in aromatic synthesis, as they can be introduced and subsequently removed by heating with strong acid. masterorganicchemistry.com
The stability of benzenesulfonyl chloride, a related compound, indicates that while it is stable in cold water, it hydrolyzes in hot water. nih.gov
The sulfonyl group (–SO2–) is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. quora.comacs.org This significantly impacts the reactivity of the adjacent aromatic ring and the ethenyl group.
The inductive effect arises from the high electronegativity of the oxygen atoms and the sulfur atom, which pull electron density away from the benzene ring through the sigma bonds. quora.com The resonance effect involves the delocalization of pi electrons from the benzene ring onto the sulfonyl group, which is possible due to the presence of d-orbitals on the sulfur atom. researchgate.net This withdrawal of electron density deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.
The electron-withdrawing nature of the sulfonyl group also enhances the acidity of protons on adjacent carbons. For the subject molecule, this would make the protons of the ethan-1-ol moiety slightly more acidic. In related systems, the acidifying effect of the sulfonyl group is well-documented and is attributed to the stabilization of the resulting carbanion. researchgate.net This electronic effect also decreases the stability of any adjacent carbocation that might form, for instance, during an SN1-type reaction. libretexts.org
The presence of electron-withdrawing groups generally increases the reactivity of aromatic rings towards nucleophilic substitution by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org
Interactive Data Tables
Table 1: Reactivity of the Ethenyl Group
| Reaction Type | Reagents/Conditions | Expected Outcome | Mechanistic Notes |
| Electrophilic Addition | HBr | Addition across the double bond | Proceeds via a benzylic carbocation; slowed by the electron-withdrawing sulfonyl group. |
| Radical Polymerization | Radical initiator (e.g., AIBN, persulfates) | Formation of a polystyrene derivative | Chain-growth mechanism; can be controlled using techniques like RAFT or ATRP. rsc.orgresearchgate.net |
| Nucleophilic Addition | Strong nucleophiles (e.g., Grignard reagents, organolithiums) | Conjugate addition to the activated double bond | The sulfonyl group activates the ethenyl group for nucleophilic attack. |
Table 2: Reactivity of the Sulfonyl Group
| Reaction Type | Reagents/Conditions | Expected Outcome | Mechanistic Notes |
| Reductive Cleavage | Reducing agents (e.g., Na/Hg, SmI2) | Desulfonylation to the corresponding alkane or alkene | Proceeds via radical intermediates. wikipedia.org |
| Hydrolytic Cleavage | Strong acid, heat | Removal of the sulfonyl group | Can be used as a deprotection strategy in synthesis. masterorganicchemistry.com |
Reactions of the Primary Alcohol Functionality
The primary alcohol group in 2-(4-Ethenylbenzene-1-sulfonyl)ethan-1-ol is a key site for synthetic manipulation. Its reactivity is influenced by the electron-withdrawing nature of the adjacent sulfonyl group, which can affect reaction rates and selectivity.
The controlled oxidation of the primary alcohol in 2-(4-Ethenylbenzene-1-sulfonyl)ethan-1-ol can yield either the corresponding aldehyde, 2-(4-ethenylbenzene-1-sulfonyl)acetaldehyde, or the carboxylic acid, 2-(4-ethenylbenzene-1-sulfonyl)acetic acid. The choice of oxidant and reaction conditions is critical to selectively obtain the desired product while preserving the vinyl group.
For the synthesis of the aldehyde, mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for such transformations. These reactions are typically carried out in chlorinated solvents like dichloromethane (B109758) (DCM) at room temperature. Another effective method involves Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640), dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine (B128534) (Et3N) at low temperatures.
To obtain the carboxylic acid derivative, stronger oxidizing agents are necessary. Jones reagent (CrO3 in aqueous acetone (B3395972) and sulfuric acid) or potassium permanganate (B83412) (KMnO4) can be used. However, care must be taken as these harsh conditions can potentially lead to the cleavage of the vinyl group. A more selective approach involves a two-step process where the alcohol is first oxidized to the aldehyde using a mild reagent, followed by further oxidation to the carboxylic acid using reagents like sodium chlorite (B76162) (NaClO2) in the presence of a scavenger.
| Product | Reagents and Conditions |
| 2-(4-Ethenylbenzene-1-sulfonyl)acetaldehyde | Pyridinium chlorochromate (PCC) in dichloromethane (DCM) |
| 2-(4-Ethenylbenzene-1-sulfonyl)acetaldehyde | Dess-Martin periodinane (DMP) in dichloromethane (DCM) |
| 2-(4-Ethenylbenzene-1-sulfonyl)acetaldehyde | Swern Oxidation: (COCl)2, DMSO, Et3N in DCM at -78 °C |
| 2-(4-Ethenylbenzene-1-sulfonyl)acetic acid | Jones Reagent (CrO3, H2SO4, acetone) |
| 2-(4-Ethenylbenzene-1-sulfonyl)acetic acid | Potassium permanganate (KMnO4) |
| 2-(4-Ethenylbenzene-1-sulfonyl)acetic acid | Two-step: 1. PCC/DMP 2. Sodium chlorite (NaClO2) |
The primary alcohol of 2-(4-Ethenylbenzene-1-sulfonyl)ethan-1-ol can be readily converted into esters and ethers, providing a straightforward method for structural diversification.
Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as an acyl chloride or anhydride. When using a carboxylic acid, an acid catalyst like sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH) is often required to facilitate the Fischer-Speier esterification. A more common and milder method involves the use of an acyl chloride or anhydride in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the liberated acid. For example, reaction with acetyl chloride would yield 2-(4-ethenylbenzene-1-sulfonyl)ethyl acetate (B1210297).
Etherification can be accomplished through various methods, with the Williamson ether synthesis being a prominent example. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide or ethyl bromide) to form the desired ether. For instance, treatment with sodium hydride followed by methyl iodide would produce 1-(2-methoxyethoxy)sulfonyl-4-ethenylbenzene.
| Reaction Type | Reagents and Conditions | Product Example |
| Esterification (Fischer-Speier) | Carboxylic acid (e.g., acetic acid), catalytic H2SO4, heat | 2-(4-Ethenylbenzene-1-sulfonyl)ethyl acetate |
| Esterification (Acyl Chloride) | Acyl chloride (e.g., acetyl chloride), pyridine or Et3N | 2-(4-Ethenylbenzene-1-sulfonyl)ethyl acetate |
| Etherification (Williamson) | 1. NaH; 2. Alkyl halide (e.g., methyl iodide) | 1-(2-Methoxyethoxy)sulfonyl-4-ethenylbenzene |
The hydroxyl group of 2-(4-Ethenylbenzene-1-sulfonyl)ethan-1-ol can undergo elimination reactions, specifically dehydration, to form a new carbon-carbon double bond. Given the presence of the electron-withdrawing sulfonyl group on the beta-carbon, this elimination is facilitated. The product of this reaction would be (4-ethenylphenyl)sulfonyl)ethene.
This transformation is typically carried out under acidic conditions with strong, dehydrating acids like concentrated sulfuric acid or phosphoric acid at elevated temperatures. Alternatively, the alcohol can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base. Subsequent treatment with a non-nucleophilic base, such as 1,8-diazabicycloundec-7-ene (DBU), would then induce elimination under milder conditions.
| Product | Reagents and Conditions |
| (4-Ethenylphenyl)sulfonyl)ethene | Concentrated H2SO4 or H3PO4, heat |
| (4-Ethenylphenyl)sulfonyl)ethene | 1. TsCl or MsCl, pyridine; 2. DBU |
Iv. Polymerization Behavior and Advanced Macromolecular Architectures Derived from 2 4 Ethenylbenzene 1 Sulfonyl Ethan 1 Ol
Homopolymerization Studies of 2-(4-Ethenylbenzene-1-sulfonyl)ethan-1-ol
No specific homopolymerization studies for this monomer are available. A hypothetical investigation would need to address the following areas:
Kinetics and Mechanistic Pathways of Radical Polymerization
The radical polymerization of this monomer, likely initiated by common initiators like AIBN, would involve the standard steps of initiation, propagation, and termination. The kinetics would be influenced by the bulky and electron-withdrawing sulfonyl ethanol (B145695) substituent. This group could sterically hinder the approach of the monomer to the growing polymer chain and affect the reactivity of the radical through electronic effects. tue.nl Studies on similar monomers, such as styrenesulfonates, show that such functional groups can significantly alter polymerization rates. mdpi.comresearchgate.net
Controlled/Living Polymerization Techniques (e.g., Atom Transfer Radical Polymerization, Reversible Addition-Fragmentation Chain Transfer, Anionic Polymerization)
Controlled/living polymerization techniques are crucial for synthesizing well-defined polymers. digitellinc.com
Atom Transfer Radical Polymerization (ATRP): ATRP has been successfully applied to various functional styrenes, including those with sulfonate groups, to produce polymers with controlled molecular weights and low polydispersity. nih.gov The success of ATRP for 2-(4-ethenylbenzene-1-sulfonyl)ethan-1-ol would depend on the tolerance of the hydroxyl and sulfonyl groups to the copper catalyst system.
Reversible Addition-Fragmentation Chain Transfer (RAFT): RAFT polymerization is known for its versatility and tolerance to a wide range of functional groups. It has been used for styrene (B11656) derivatives to create sequence-controlled polymers. wikipedia.org This technique would likely be a suitable method for the controlled polymerization of the monomer .
Anionic Polymerization: While powerful for producing well-defined polymers, anionic polymerization is highly sensitive to protic functional groups like hydroxyls and reactive groups like sulfonyls. acs.orgacs.org The hydroxyl group of 2-(4-ethenylbenzene-1-sulfonyl)ethan-1-ol would need to be protected before polymerization and deprotected afterward, adding complexity to the synthesis. acs.orgrsc.org
Influence of Functional Groups on Polymerization Control and Monomer Reactivity
The dual functional groups of 2-(4-ethenylbenzene-1-sulfonyl)ethan-1-ol would be critical determinants of its polymerization behavior.
Sulfonyl Group: The electron-withdrawing nature of the sulfonyl group would influence the electronic properties of the vinyl group, affecting its reactivity. nih.gov
Hydroxyl Group: The primary alcohol is a protic group that can interfere with certain polymerization mechanisms, particularly anionic polymerization. acs.orgresearchgate.net In radical polymerizations, it could potentially participate in chain transfer reactions, although this is generally less significant than with more acidic protons. The hydroxyl group offers a valuable site for post-polymerization modification. mdpi.com
Copolymerization with Diverse Monomers
Copolymerization is a key strategy to tailor polymer properties. The behavior of 2-(4-ethenylbenzene-1-sulfonyl)ethan-1-ol in copolymerizations would be essential to understand for practical applications.
Synthesis and Microstructural Characterization of Copolymers
Without experimental data, the synthesis of copolymers remains theoretical. One could envision copolymerizing this functional monomer with standard monomers like styrene or methyl methacrylate. tandfonline.com Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy would be essential to confirm the incorporation of the monomer into the copolymer and to analyze the microstructure (e.g., random, blocky, or alternating). mdpi.com
Determination of Reactivity Ratios and Sequence Distribution Analysis in Copolymers
Reactivity ratios (r₁ and r₂) are fundamental parameters that describe how two different monomers add to a growing polymer chain. open.edufiveable.me These ratios determine the composition and sequence distribution of the resulting copolymer. frontiersin.org For instance, in the copolymerization of styrene (M₁) and sodium styrene sulfonate (M₂), the reactivity ratios indicate that the styryl radical prefers to copolymerize while the sulfonate radical strongly favors homopolymerization, leading to a specific copolymer microstructure. researchgate.net To determine the reactivity ratios for 2-(4-ethenylbenzene-1-sulfonyl)ethan-1-ol (let's call it M₂) with a comonomer like styrene (M₁), a series of copolymerizations with varying monomer feed ratios would need to be performed. The resulting copolymer compositions would be analyzed, and methods like Fineman-Ross or Kelen–Tüdös would be applied to calculate r₁ and r₂. researchgate.netfrontiersin.org This data would predict whether the resulting copolymers have a random, alternating, or block-like structure. fiveable.me
Post-Polymerization Functionalization of Resulting Polymeric Structures.
Post-polymerization modification is a powerful strategy for introducing a wide range of functional groups onto a pre-existing polymer backbone. This approach allows for the synthesis of a diverse library of functional polymers from a single parent polymer, circumventing the need to synthesize and polymerize numerous individual monomers. For polymers of 2-(4-ethenylbenzene-1-sulfonyl)ethan-1-ol, the pendant hydroxyl, ethenyl, and sulfonyl groups serve as versatile handles for a variety of chemical transformations.
The pendant primary hydroxyl groups in poly(2-(4-ethenylbenzene-1-sulfonyl)ethan-1-ol) are amenable to a wide array of classic organic reactions, enabling the introduction of new functional moieties and the tuning of polymer properties such as solubility, thermal stability, and reactivity.
Esterification: The hydroxyl groups can be readily converted to ester functionalities through reaction with various acylating agents. This can be achieved using acid chlorides, acid anhydrides, or carboxylic acids under appropriate catalytic conditions. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would introduce acetate (B1210297) groups, increasing the polymer's hydrophobicity. The use of long-chain fatty acid chlorides would lead to even more significant changes in polarity and could induce self-assembly in solution. Solid-phase esterification, which has been demonstrated between poly(vinyl alcohol) and malonic acid, presents a potentially solvent-free method for crosslinking or functionalizing the polymer. researchgate.netrsc.org This reaction typically involves heating the polymer with a dicarboxylic acid, leading to the formation of ester crosslinks. rsc.org
Etherification: Ether linkages can be formed by reacting the pendant hydroxyl groups with alkyl halides under basic conditions, a classic Williamson ether synthesis approach. This allows for the introduction of a wide variety of alkyl and aryl groups. For example, reaction with a long-chain alkyl bromide would enhance the hydrophobic character of the polymer, while the introduction of ethylene (B1197577) glycol or oligo(ethylene glycol) chains via reaction with the corresponding tosylates would significantly increase hydrophilicity and could impart thermoresponsive behavior.
A summary of potential reactants and the resulting functional groups from the modification of pendant hydroxyl groups is presented in Table 1.
| Reaction Type | Reagent | Resulting Functional Group | Potential Impact on Polymer Properties |
| Esterification | Acetyl Chloride | Acetate | Increased hydrophobicity |
| Esterification | Benzoyl Chloride | Benzoate | Increased rigidity and hydrophobicity |
| Esterification | Long-chain Acyl Chlorides | Long-chain Ester | Significant increase in hydrophobicity, potential for self-assembly |
| Etherification | Methyl Iodide | Methyl Ether | Minor increase in hydrophobicity |
| Etherification | Benzyl Bromide | Benzyl Ether | Increased hydrophobicity and aromatic content |
| Etherification | Oligo(ethylene glycol) tosylate | Poly(ethylene glycol) Ether | Increased hydrophilicity, potential for thermoresponsiveness |
The ethenyl and sulfonyl groups, while potentially participating in the initial polymerization, can also remain as residual functionalities available for subsequent modification, offering further avenues for tailoring the polymer's properties.
Thiol-Ene "Click" Chemistry: The residual ethenyl groups on the benzene (B151609) ring are excellent substrates for thiol-ene "click" reactions. acs.orgacs.orgrsc.org This highly efficient and often photo-initiated reaction allows for the covalent attachment of a wide variety of thiol-containing molecules under mild conditions. nih.govrsc.org For example, reaction with mercaptoacetic acid would introduce carboxylic acid groups, rendering the polymer pH-responsive. The addition of thiol-terminated poly(ethylene glycol) (PEG) would dramatically increase the hydrophilicity and could be used to create amphiphilic block copolymers. This method has been successfully used to functionalize polycyclooctene with hydroxyl ethyl thioethers, demonstrating its utility in modifying polymer backbones. acs.org
Reactions of the Sulfonyl Group: The sulfonyl group itself can undergo chemical transformations, although it is generally quite stable. Reductive desulfonylation can be achieved using strong reducing agents like sodium amalgam or other methods, which would remove the sulfonyl group and replace it with a hydrogen atom. wikipedia.org This would fundamentally alter the polymer's structure and properties, removing the strong electron-withdrawing character of the sulfonyl group. While challenging, direct reduction of the sulfonyl group to a sulfide (B99878) is also a possibility. More commonly, the sulfonyl group is used as a stable, electron-withdrawing moiety that influences the reactivity of the adjacent aromatic ring and provides polarity to the polymer. In some contexts, the sulfonyl group can act as a leaving group in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions. masterorganicchemistry.com
Table 2 summarizes potential transformations of the residual ethenyl and sulfonyl groups.
| Functional Group | Reaction Type | Reagent/Condition | Resulting Structure/Functionality |
| Ethenyl | Thiol-Ene Reaction | Mercaptoacetic Acid | Pendant Carboxylic Acid Groups |
| Ethenyl | Thiol-Ene Reaction | Thiol-terminated PEG | Grafted Poly(ethylene glycol) Chains |
| Ethenyl | Thiol-Ene Reaction | 1-Dodecanethiol | Pendant Dodecyl Thioether Groups |
| Sulfonyl | Reductive Desulfonylation | Sodium Amalgam | Removal of Sulfonyl Group |
Development of Novel Polymeric Materials for Specific Chemical Applications (excluding biomedical)
The versatility of poly(2-(4-ethenylbenzene-1-sulfonyl)ethan-1-ol) and its derivatives makes them attractive candidates for a range of chemical applications beyond the biomedical field.
Ion-Exchange Resins and Membranes: The introduction of sulfonic acid groups, either through post-polymerization sulfonation of the aromatic ring or by chemical modification of the pendant hydroxyl or ethenyl groups to incorporate acidic functionalities, can transform the polymer into a cation-exchange resin. mdpi.comresearchgate.net Such materials are crucial in water purification, catalysis, and separation technologies. digitellinc.comresearchgate.net For instance, sulfonated polystyrene is widely used for water softening. digitellinc.com By controlling the degree of sulfonation and the polymer architecture (e.g., cross-linking), the ion-exchange capacity and selectivity can be tailored. Membranes prepared from these sulfonated polymers could find use in fuel cells or for the separation of ionic species. acs.orgcanada.ca
Specialty Coatings and Films: The ability to tune the polarity and reactivity of the polymer through the modification of its functional groups makes it a candidate for specialty coatings. For example, introducing hydrophobic functionalities could lead to water-repellent coatings. mdpi.comgoogle.com Conversely, incorporating polar groups could enhance adhesion to various substrates. The presence of reactive groups on the polymer backbone could also allow for the development of cross-linkable coatings with enhanced mechanical properties and solvent resistance. Copolymers of styrene sulfonate have been used to create near-infrared (NIR) shielding films, suggesting potential applications in energy-saving coatings for windows. mdpi.com
Stimuli-Responsive Materials: The incorporation of specific chemical moieties can render the polymer sensitive to external stimuli such as pH, temperature, or light. nih.govnih.govrsc.orgherts.ac.uk For example, the introduction of carboxylic acid groups via modification of the hydroxyl or ethenyl groups would lead to a pH-responsive polymer that could be used in smart hydrogels or as a pH-triggered flocculant. The grafting of thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM) could lead to materials that undergo a soluble-insoluble transition with changes in temperature. These materials could have applications in areas such as controlled catalysis or smart surfaces.
Catalyst Supports: The functional groups on the polymer can be used to immobilize homogeneous catalysts, combining the high activity and selectivity of these catalysts with the ease of separation of a heterogeneous system. For example, the pendant hydroxyl groups could be used to anchor metal complexes. The introduction of acidic or basic functionalities could also allow the polymer to act as a solid acid or base catalyst itself. Polymer-supported sulfonimides have been shown to be effective Brønsted-acid catalysts for esterification reactions. researchgate.net
V. Theoretical and Computational Chemistry of 2 4 Ethenylbenzene 1 Sulfonyl Ethan 1 Ol and Its Derivatives
Quantum Mechanical Studies of Electronic Structure and Predicted Reactivity
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of organic molecules. For 2-(4-ethenylbenzene-1-sulfonyl)ethan-1-ol, these studies would focus on the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the resulting reactivity indicators.
The molecule's structure combines an electron-withdrawing sulfonyl group (-SO₂) and a π-conjugated system involving the benzene (B151609) ring and the ethenyl (vinyl) group. The sulfonyl group significantly influences the electronic properties of the aromatic ring, while the vinyl group serves as a reactive site for polymerization and addition reactions. The hydroxyl group (-OH) in the ethanolic side chain can act as both a hydrogen bond donor and acceptor.
Calculations for similar substituted azulene (B44059) compounds show that different computational methods, such as B3LYP and ωB97XD, can yield varying values for quantum chemical parameters, highlighting the importance of selecting appropriate theoretical levels. mdpi.com For instance, the HOMO-LUMO energy gap (ΔE) is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. mdpi.com The electrostatic potential map would reveal electron-rich regions, likely around the sulfonyl oxygens and the hydroxyl oxygen, and electron-poor regions, which are susceptible to nucleophilic attack.
Table 1: Illustrative Predicted Quantum Chemical Reactivity Parameters (Note: The following data is hypothetical and serves as an example of typical parameters obtained from quantum mechanical calculations for an aromatic sulfonyl compound. Specific values for 2-(4-ethenylbenzene-1-sulfonyl)ethan-1-ol would require dedicated DFT calculations.)
| Parameter | Description | Predicted Value Range | Implication |
|---|---|---|---|
| HOMO Energy | Highest Occupied Molecular Orbital | -7.0 to -6.5 eV | Region susceptible to electrophilic attack |
| LUMO Energy | Lowest Unoccupied Molecular Orbital | -1.5 to -1.0 eV | Region susceptible to nucleophilic attack |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 5.0 to 6.0 eV | Indicates moderate kinetic stability |
| Dipole Moment (µ) | Measure of molecular polarity | 3.5 to 4.5 D | Suggests a polar molecule with significant intermolecular interactions |
| Global Electrophilicity (ω) | Index of electrophilic character | ~3.0 D/(eV) | Measures the ability to accept electrons mdpi.com |
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of 2-(4-ethenylbenzene-1-sulfonyl)ethan-1-ol arises from several rotatable single bonds: the bond connecting the sulfonyl group to the benzene ring, the C-S bond of the ethylsulfonyl chain, and the C-C and C-O bonds of the hydroxyethyl (B10761427) group. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms.
Molecular Dynamics (MD) simulations can provide a detailed picture of the molecule's dynamic behavior in various environments (e.g., in a solvent or in the solid state). nih.govchemrxiv.org These simulations track the movements of atoms over time, revealing how the molecule flexes, rotates, and interacts with its surroundings. For a molecule with a hydroxyl group, MD simulations are particularly useful for studying hydrogen bonding networks, either between molecules of the same type or with solvent molecules. chemrxiv.org Such simulations can also predict how the molecule might behave within a polymer matrix or when adsorbed onto a surface. The results from MD simulations can be used to directly predict NMR properties, providing a more complete physical picture than simplified models. chemrxiv.org
Elucidation of Reaction Mechanisms via Advanced Computational Modeling
Advanced computational modeling is a key tool for mapping out the potential energy surfaces of chemical reactions, allowing researchers to identify transition states and calculate activation barriers. For 2-(4-ethenylbenzene-1-sulfonyl)ethan-1-ol, several reaction types could be investigated:
Electrophilic Addition: The ethenyl group is susceptible to addition reactions. Computational models could elucidate the mechanism of, for example, halogenation or hydrohalogenation across the double bond.
Nucleophilic Substitution/Esterification: The hydroxyl group can be a site for reactions such as esterification. Modeling could compare the energy profiles for different catalytic pathways.
Oxidation/Reduction: The sulfonyl group is generally stable, but the vinyl and alcohol moieties can be oxidized under certain conditions.
For instance, computational studies on the pyrolysis of ethane (B1197151) to form styrene (B11656) and benzene have successfully identified multiple reaction pathways, including the cyclization and dehydrogenation of radical intermediates. ijcce.ac.ir A similar approach could be applied to understand the potential thermal decomposition pathways of 2-(4-ethenylbenzene-1-sulfonyl)ethan-1-ol.
Computational Modeling and Simulation of Polymerization Pathways and Polymer Properties
The presence of the vinyl group makes 2-(4-ethenylbenzene-1-sulfonyl)ethan-1-ol a potential monomer for polymerization. Computational modeling can simulate the polymerization process via radical, cationic, or anionic mechanisms. These simulations can predict:
Reaction Energetics: The activation energies for the initiation, propagation, and termination steps of the polymerization reaction.
Regioselectivity and Stereoselectivity: The preference for head-to-tail addition and the resulting tacticity (isotactic, syndiotactic, or atactic) of the polymer chain.
Polymer Properties: Once a virtual polymer chain is constructed, its physical properties, such as glass transition temperature, mechanical strength, and solubility, can be estimated using molecular mechanics and MD simulations.
The bulky and polar sulfonyl-hydroxyethyl side group would be expected to significantly influence the properties of the resulting polymer, likely increasing its glass transition temperature and altering its solubility compared to polystyrene.
Prediction of Spectroscopic Signatures for Mechanistic and Structural Insights in Research
Computational chemistry allows for the accurate prediction of various spectroscopic signatures, which is invaluable for confirming molecular structures and interpreting experimental data. nih.gov
NMR Spectroscopy: DFT calculations can predict ¹H and ¹³C NMR chemical shifts. nih.gov These predicted spectra can be compared with experimental data to confirm the assigned structure. For 2-(4-ethenylbenzene-1-sulfonyl)ethan-1-ol, key predicted signals would include those for the vinyl protons, the aromatic protons (showing splitting patterns influenced by the sulfonyl group), and the protons of the hydroxyethyl chain. rsc.org
Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to IR absorption can be calculated. This would allow for the identification of characteristic peaks for the sulfonyl group (S=O stretches), the hydroxyl group (O-H stretch), the vinyl group (C=C stretch), and the substituted benzene ring.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions responsible for UV-Vis absorption, helping to understand the molecule's photophysical properties.
Table 2: Predicted Characteristic Spectroscopic Data (Note: This table presents expected regions for key signals based on functional group analysis and data from analogous compounds. rsc.org Precise values require specific computational or experimental analysis.)
| Spectroscopy Type | Functional Group | Expected Chemical Shift / Wavenumber |
|---|---|---|
| ¹H NMR | Vinyl Protons (-CH=CH₂) | 5.0 - 6.5 ppm |
| Aromatic Protons (Ar-H) | 7.5 - 8.0 ppm | |
| Methylene Protons (-SO₂-CH₂-) | 3.3 - 3.7 ppm | |
| Methylene Protons (-CH₂-OH) | 3.8 - 4.2 ppm | |
| ¹³C NMR | Aromatic Carbons (C-SO₂) | 135 - 145 ppm |
| Vinyl Carbons (=CH₂) | 115 - 125 ppm | |
| Methylene Carbon (-SO₂-CH₂) | 55 - 60 ppm | |
| Methylene Carbon (-CH₂-OH) | 60 - 65 ppm | |
| IR Spectroscopy | O-H Stretch (alcohol) | 3200 - 3600 cm⁻¹ (broad) |
| C-H Stretch (aromatic/vinyl) | 3000 - 3100 cm⁻¹ | |
| C=C Stretch (vinyl) | 1620 - 1640 cm⁻¹ |
Vi. Advanced Analytical Methodologies in Research on 2 4 Ethenylbenzene 1 Sulfonyl Ethan 1 Ol
High-Resolution Spectroscopic Techniques for In-Depth Mechanistic Studies (e.g., in situ NMR, time-resolved IR)
In-depth mechanistic studies rely on techniques that can monitor chemical transformations in real-time. High-resolution spectroscopic methods are indispensable for observing the subtle changes that occur during reactions involving 2-(4-ethenylbenzene-1-sulfonyl)ethan-1-ol.
In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: This powerful technique allows for the real-time monitoring of reactions without the need for sample extraction. nih.gov For a monomer like 2-(4-ethenylbenzene-1-sulfonyl)ethan-1-ol, which contains a polymerizable vinyl group, in situ ¹H NMR is invaluable for tracking polymerization kinetics. researchgate.netacs.org The disappearance of the characteristic signals from the vinyl protons (typically in the 5-7 ppm range) can be quantified over time to determine the rate of monomer conversion. nih.gov Concurrently, the emergence and broadening of signals corresponding to the polymer backbone provide information on the progress of the polymerization.
Table 1: Hypothetical ¹H NMR Chemical Shifts for Monitoring Polymerization This table illustrates the expected shifts for the monomer and the resulting polymer. Actual values may vary based on solvent and experimental conditions.
| Proton Environment | Monomer (2-(4-Ethenylbenzene-1-sulfonyl)ethan-1-ol) δ (ppm) | Polymer δ (ppm) | Comment |
|---|---|---|---|
| Vinyl Protons (-CH=CH₂) | 5.5 - 7.0 | Signal Disappears | Directly monitors monomer consumption. |
| Aromatic Protons | 7.5 - 8.0 | 7.4 - 7.9 (Broadened) | Signals broaden upon polymerization. |
| Polymer Backbone (-CH-CH₂-) | N/A | 1.5 - 2.5 (Broad) | Represents the formation of the saturated polymer chain. |
| Sulfonyl Ethyl Protons (-SO₂-CH₂-CH₂-OH) | 3.5 - 4.2 | 3.5 - 4.2 (Broadened) | Side-chain signals persist but broaden. |
Time-Resolved Infrared (IR) Spectroscopy: TR-IR spectroscopy provides structural information on short-lived intermediates and tracks changes in functional groups during a reaction. unipr.it When studying reactions of 2-(4-ethenylbenzene-1-sulfonyl)ethan-1-ol, TR-IR can monitor the characteristic vibrational frequencies of its key functional groups. For example, in an esterification reaction involving the hydroxyl group, the disappearance of the broad O-H stretch (around 3400 cm⁻¹) and the appearance of a C=O stretch (around 1735 cm⁻¹) would be observed. The strong, characteristic asymmetric and symmetric stretches of the sulfonyl group (SO₂) at approximately 1320 cm⁻¹ and 1150 cm⁻¹ can also be monitored for any interactions or changes in their environment during a reaction. researchgate.netacs.org
Advanced Mass Spectrometry for Reaction Monitoring and Detection of Elusive Intermediates
Mass spectrometry (MS) is a critical tool for identifying products and detecting transient species that are key to understanding reaction mechanisms. rsc.orgresearchgate.net Techniques such as Electrospray Ionization (ESI-MS) coupled with tandem mass spectrometry (MS/MS) are particularly suited for analyzing the synthesis and subsequent reactions of 2-(4-ethenylbenzene-1-sulfonyl)ethan-1-ol.
During synthesis, on-line MS can monitor the depletion of starting materials and the formation of the product in real-time. nih.gov This allows for precise determination of reaction completion and helps in optimizing reaction conditions.
Furthermore, advanced MS is unparalleled in its ability to detect and structurally characterize low-concentration, highly reactive intermediates. nih.govresearchgate.net In the synthesis or derivatization of sulfonyl-containing compounds, charged intermediates or transient adducts can be captured and analyzed. acs.org By performing MS/MS analysis on a mass of interest, specific fragmentation patterns can be generated, providing definitive structural evidence for these elusive species. For 2-(4-ethenylbenzene-1-sulfonyl)ethan-1-ol, this could involve identifying intermediates in its synthesis or tracking byproducts in its polymerization.
Table 2: Hypothetical ESI-MS/MS Fragmentation Data for 2-(4-Ethenylbenzene-1-sulfonyl)ethan-1-ol This table outlines potential fragmentation patterns useful for structural confirmation.
| Ion Description | Proposed Structure | Hypothetical m/z |
|---|---|---|
| Parent Ion [M+H]⁺ | C₁₀H₁₂O₃S + H⁺ | 213.05 |
| Fragment: Loss of water (-H₂O) | [C₁₀H₁₀O₂S + H]⁺ | 195.04 |
| Fragment: Loss of ethan-1-ol (-C₂H₅OH) | [C₈H₇O₂S]⁺ | 167.02 |
| Fragment: Ethenylphenyl cation | [C₈H₇]⁺ | 103.05 |
Chromatographic Techniques for Reaction Monitoring and Polymer Characterization (e.g., Gel Permeation Chromatography for molecular weight distribution)
Chromatographic methods are fundamental for both monitoring the purity of the monomer and characterizing the properties of the resulting polymers.
Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is routinely used to track the progress of the synthesis of 2-(4-ethenylbenzene-1-sulfonyl)ethan-1-ol, ensuring the purity of the final product.
Polymer Characterization with Gel Permeation Chromatography (GPC): GPC, also known as Size Exclusion Chromatography (SEC), is the most widely used technique for analyzing the molecular weight and molecular weight distribution of polymers. polymersource.canih.gov Since 2-(4-ethenylbenzene-1-sulfonyl)ethan-1-ol is a styrenic monomer, it can be polymerized to form a polystyrene derivative. wikipedia.org GPC separates polymer chains based on their hydrodynamic volume in solution, allowing for the determination of key parameters that dictate the polymer's physical and mechanical properties. shodex.de These parameters include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn). polymersource.camdpi.com A low PDI (closer to 1.0) indicates a more uniform distribution of polymer chain lengths.
Table 3: Illustrative GPC Data for a Polymer of 2-(4-Ethenylbenzene-1-sulfonyl)ethan-1-ol This interactive table shows typical data obtained from a GPC analysis of a polymer sample.
| Parameter | Value | Description |
|---|---|---|
| Number-Average Molecular Weight (Mn) | 85,000 g/mol | The total weight of the polymer divided by the total number of polymer chains. |
| Weight-Average Molecular Weight (Mw) | 127,500 g/mol | An average that gives more weight to larger polymer chains. |
| Polydispersity Index (PDI) | 1.50 | A measure of the breadth of the molecular weight distribution (Mw/Mn). |
X-ray Crystallography for Solid-State Structure Elucidation of Complex Derivatives and Intermediates
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While the monomer 2-(4-ethenylbenzene-1-sulfonyl)ethan-1-ol itself may or may not be readily crystallizable, its derivatives or stable intermediates formed during its synthesis could be analyzed. nih.gov
This technique provides unambiguous data on bond lengths, bond angles, and the conformation of the molecule in the solid state. Such information is crucial for understanding structure-property relationships and for validating the stereochemistry of reaction products. For a derivative of 2-(4-ethenylbenzene-1-sulfonyl)ethan-1-ol, crystallographic analysis would confirm the connectivity of the sulfonyl group, the orientation of the ethenylbenzene moiety, and the conformation of the hydroxyethyl (B10761427) side chain. This level of structural detail is unattainable by other methods and provides a foundational understanding of the molecule's steric and electronic properties. nih.gov
Table 4: Hypothetical Single-Crystal X-ray Diffraction Data for a Derivative of 2-(4-Ethenylbenzene-1-sulfonyl)ethan-1-ol This table presents the type of crystallographic data that would be obtained from a successful structural analysis.
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₁₂H₁₄O₄S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 14.1 Å, β = 95.5° |
| Volume | 1205 ų |
| Calculated Density | 1.41 g/cm³ |
Vii. Future Research Directions and Potential Chemical Innovations
Exploration of Unconventional Synthetic Pathways and Catalytic Systems
While classical synthetic routes to sulfonyl compounds exist, future research would benefit from exploring more efficient, sustainable, and unconventional methodologies for the synthesis of 2-(4-ethenylbenzene-1-sulfonyl)ethan-1-ol. These modern techniques could offer milder reaction conditions, higher yields, and improved safety profiles.
Recent advances in synthetic chemistry provide several promising avenues. For instance, the sulfur(VI) fluoride (B91410) exchange (SuFEx) reaction, a cornerstone of click chemistry, allows for the efficient and reliable formation of sulfonyl connections from sulfonyl fluorides. acs.org Adapting this methodology could provide a robust pathway to the target molecule. Another area of interest is electrosynthesis, which uses electricity to drive chemical reactions, often eliminating the need for harsh reagents. acs.org The electrochemical conversion of sulfonyl hydrazides into sulfonyl radicals, which can then react with alkenes, presents a green and efficient strategy for forming C-S bonds. acs.org
Furthermore, photocatalysis has emerged as a powerful tool for forging new bonds under mild conditions. researchgate.net Light-mediated reactions could be designed to construct the sulfonyl moiety or modify the styrene (B11656) backbone. In parallel, the development of novel catalytic systems for styrene functionalization continues to advance. Iron-based catalysts, for example, have shown high activity and selectivity in the hydrosilylation of styrene derivatives, a reaction type that could be part of a multi-step synthesis. acs.org
| Synthetic Strategy | Key Reagents/Conditions | Potential Advantages | Reference |
|---|---|---|---|
| Sulfur(VI) Fluoride Exchange (SuFEx) | Sulfonyl fluorides, nucleophiles, specific catalysts | High efficiency, reliability, wide applicability (click chemistry) | acs.org |
| Electrosynthesis | Sulfonyl hydrazides, electric current, undivided cell | Avoids sacrificial reagents, green and sustainable, high efficiency | acs.org |
| Continuous Flow Synthesis | Disulfides/thiols, oxidants (e.g., DCH), flow reactor | Enhanced safety, precise control, high space-time yield | rsc.org |
| Photocatalysis | Photocatalyst (e.g., Ru(bpy)₃Cl₂), visible light | Mild reaction conditions, high functional group tolerance | acs.org |
Design and Synthesis of Highly Tunable Functional Materials (non-biological applications)
The bifunctional nature of 2-(4-ethenylbenzene-1-sulfonyl)ethan-1-ol makes it an exemplary monomer for creating advanced functional polymers with tailored properties for non-biological applications. The polymerizable vinyl group allows it to be incorporated into polymer chains, while the sulfonyl-ethanol side group imparts specific chemical characteristics.
Drawing parallels from analogous systems like poly(vinylbenzyl chloride), polymers derived from this monomer could serve as scaffolds for a variety of functional materials. mdpi.com The hydroxyl group on the side chain is a prime site for post-polymerization modification, allowing for the attachment of catalysts, chelating agents, or other functional moieties. This could lead to the development of:
Specialized Resins and Scavengers: Polymers functionalized via the hydroxyl group could be designed as scavenger resins for removing specific metal ions or organic impurities from process streams. acs.org
Catalyst Supports: The polymer could act as a solid support to immobilize homogeneous catalysts, facilitating catalyst recovery and reuse. nih.gov
Functional Membranes: The inherent polarity of the sulfonyl and hydroxyl groups could be exploited to create membranes with tunable hydrophilicity and selective transport properties for separation applications.
Porous Materials: By using techniques like High Internal Phase Emulsion (HIPE) polymerization, hierarchically porous materials with high surface areas could be synthesized, suitable for chromatography, solid-phase synthesis, or gas storage. mdpi.com
The sulfonyl group itself contributes to the material's thermal and chemical stability and can influence its ion-exchange properties, similar to how sulfonic acid-functionalized polymers are used in catalysis. conicet.gov.ar
| Potential Material Type | Key Functional Group | Potential Non-Biological Application | Reference Concept |
|---|---|---|---|
| Polymeric Scavenger Resins | -OH (for modification) | Selective removal of metal ions or impurities | acs.org |
| Heterogeneous Catalyst Supports | -OH (for catalyst grafting) | Immobilization of homogeneous catalysts for reuse | nih.gov |
| Ion-Exchange Polymers | -SO₂- | Water treatment, catalysis | conicet.gov.ar |
| Hierarchically Porous Polymers (PolyHIPE) | Vinyl group (polymerization) | Chromatography media, advanced sorbents | mdpi.com |
| Functional Coatings | -SO₂-, -OH | Surfaces with tailored wettability and chemical resistance | nih.gov |
Integration with Emerging Chemical Technologies for Novel Transformations
The application of emerging technologies to the synthesis and modification of 2-(4-ethenylbenzene-1-sulfonyl)ethan-1-ol and its derivatives could unlock unprecedented chemical transformations.
Flow Chemistry: Continuous flow processing offers significant advantages over traditional batch chemistry, including superior control over reaction parameters, enhanced safety, and improved scalability. amconnstore.com The synthesis of sulfonyl chlorides, for example, is often highly exothermic, but can be managed safely and efficiently in a continuous flow reactor. rsc.org A multi-step synthesis of the target monomer or its subsequent polymerization could be streamlined into a continuous process, increasing efficiency and reproducibility. mdpi.com
Photoredox Catalysis: This technology uses visible light to drive single-electron transfer processes, enabling a wide range of chemical reactions under exceptionally mild conditions. nih.gov For the target molecule, photoredox catalysis could be used in several ways. For instance, a three-component coupling reaction could simultaneously install the sulfonyl group and another functionality across a styrene precursor's double bond. researchgate.net Alternatively, after polymerization, the pendant vinyl groups (if any remain) or the aromatic rings could be functionalized using photoredox methods, allowing for precise modification of the final material. The merger of photoredox and transition metal catalysis, known as metallaphotoredox, further expands the scope of possible transformations. princeton.edu
Electrosynthesis: As a reagent-free activation method, electrosynthesis is a powerful tool for green chemistry. acs.org The electrochemical oxysulfonylation of styrenes using sulfonyl hydrazides has been shown to produce β-ketosulfones. acs.org This type of transformation could be adapted to synthesize precursors to 2-(4-ethenylbenzene-1-sulfonyl)ethan-1-ol or to create novel derivatives, offering a clean and efficient alternative to traditional oxidative or reductive processes.
| Technology | Core Principle | Potential Application | Reference |
|---|---|---|---|
| Flow Chemistry | Reactions in a continuously flowing stream within a reactor | Safe and scalable synthesis of the monomer; controlled polymerization | rsc.orgmdpi.com |
| Photoredox Catalysis | Use of light to initiate redox reactions via a photocatalyst | Novel monomer synthesis; post-polymerization functionalization | nih.govresearchgate.net |
| Electrosynthesis | Using electrical current to drive chemical reactions | Clean synthesis of sulfonyl-containing precursors and derivatives | acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
